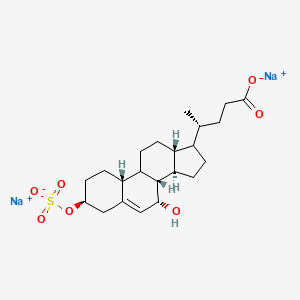

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a modified form of cholic acid, featuring hydroxyl and sulfooxy groups, which enhance its solubility and functionality in biological systems.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt typically involves the hydroxylation and sulfonation of cholic acid. The process begins with the selective hydroxylation at the 7-alpha position, followed by the introduction of a sulfooxy group at the 3-beta position. The reaction conditions often require the use of catalysts and specific pH levels to ensure the correct functional groups are added.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve the desired modifications efficiently. The process is scaled up from laboratory conditions, ensuring that the purity and yield of the product meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.

Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Formation of 7-keto-3-(sulfooxy)chol-5-en-24-oic acid.

Reduction: Formation of 7-hydroxy-3-hydroxychol-5-en-24-oic acid.

Substitution: Formation of various substituted chol-5-en-24-oic acid derivatives.

科学研究应用

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.

Biology: Investigated for its role in the metabolism and transport of bile acids in the liver and intestines.

Medicine: Explored for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.

Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent in various assays.

作用机制

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and transport. The sulfooxy group enhances its solubility, facilitating its transport and metabolism in biological systems.

相似化合物的比较

Cholic Acid: The parent compound, lacking the hydroxyl and sulfooxy modifications.

Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.

Ursodeoxycholic Acid: A bile acid used therapeutically for certain liver conditions.

Uniqueness: (3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is unique due to its specific hydroxylation and sulfonation, which confer distinct solubility and functional properties compared to other bile acids

生物活性

(3beta,7alpha)-7-Hydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt is a bile acid derivative that plays a significant role in biological systems. It is a modified form of cholic acid, characterized by the presence of hydroxyl and sulfooxy groups, which enhance its solubility and functionality. This compound is primarily involved in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Its unique structure allows it to interact with various biological receptors and transporters, influencing metabolic pathways.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula: C24H39Na2O7S

- CAS Number: 1638974-19-2

The biological activity of this compound is largely mediated through its interaction with bile acid receptors, particularly the farnesoid X receptor (FXR). This receptor is crucial for regulating bile acid synthesis and transport. The sulfooxy modification enhances the compound's solubility, facilitating its absorption and metabolic processes within the liver and intestines.

1. Bile Acid Metabolism

Research indicates that this compound plays a vital role in bile acid metabolism. It can influence the synthesis and transport of bile acids, which are essential for lipid digestion and absorption. Studies have shown that modifications in bile acid structure can significantly affect their biological functions, including their ability to regulate cholesterol levels and glucose metabolism.

2. Potential Therapeutic Effects

There is ongoing research into the therapeutic potential of this compound for treating liver diseases. Its ability to modulate bile acid signaling pathways suggests it may help manage conditions such as cholestasis or liver fibrosis.

3. Gut Microbiota Interaction

The compound also interacts with gut microbiota, influencing the composition and activity of intestinal bacteria. For instance, specific bacteria can metabolize bile acids into secondary bile acids that have been linked to various health outcomes, including protection against certain infections and modulation of metabolic processes.

Data Table: Comparison with Other Bile Acids

| Compound Name | Molecular Formula | Key Features | Biological Role |

|---|---|---|---|

| This compound | C24H39Na2O7S | Hydroxyl and sulfooxy modifications | Bile acid metabolism, potential therapeutic effects |

| Cholic Acid | C24H40O5 | Parent compound without modifications | Primary bile acid involved in fat digestion |

| Chenodeoxycholic Acid | C24H40O4 | Different hydroxylation pattern | Regulates cholesterol metabolism |

| Ursodeoxycholic Acid | C24H40O6 | Used therapeutically for liver conditions | Improves bile flow and reduces cholesterol |

Study 1: Effects on Cholesterol Metabolism

A study investigated the impact of this compound on cholesterol levels in a murine model. The results indicated a significant reduction in serum cholesterol levels when administered alongside a high-cholesterol diet, suggesting its potential role in cholesterol management.

Study 2: Interaction with Gut Microbiota

Another study explored how this compound affects gut microbiota composition. Mice treated with this compound exhibited increased populations of beneficial bacteria associated with improved metabolic health outcomes.

属性

分子式 |

C22H32Na2O7S |

|---|---|

分子量 |

486.5 g/mol |

IUPAC 名称 |

disodium;(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C22H34O7S.2Na/c1-12(2-9-21(24)25)15-5-7-19-17(15)6-8-18-16-4-3-14(29-30(26,27)28)10-13(16)11-20(23)22(18)19;;/h11-12,14-20,22-23H,2-10H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2/t12-,14+,15?,16+,17-,18?,19-,20-,22-;;/m1../s1 |

InChI 键 |

ATMUSPYTHMSPGQ-BHMVOUIKSA-L |

手性 SMILES |

C[C@H](CCC(=O)[O-])C1CC[C@@H]2[C@@H]1CCC3[C@H]2[C@@H](C=C4[C@@H]3CC[C@@H](C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |

规范 SMILES |

CC(CCC(=O)[O-])C1CCC2C1CCC3C2C(C=C4C3CCC(C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。